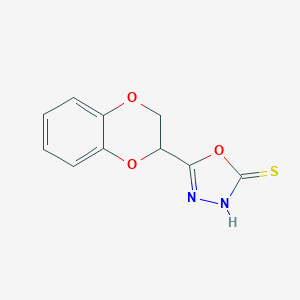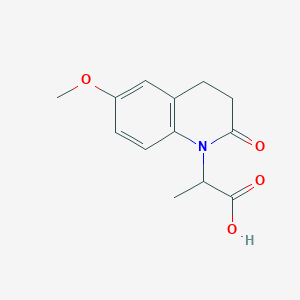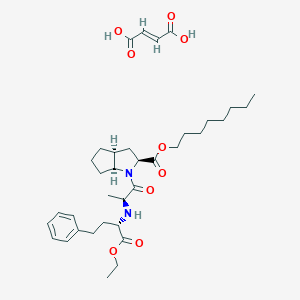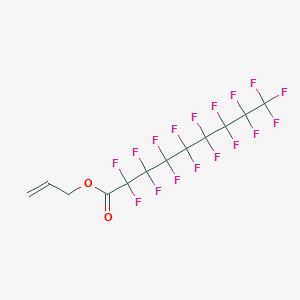
Allyl perfluoro-n-nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl perfluoro-n-nonanoate, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoic acid prop-2-enyl ester, is a fluoroether-containing compound . It is used for research and development purposes.
Synthesis Analysis
A series of novel fluoroether-containing monomers, including Allyl perfluoro-n-nonanoate, has been designed and prepared based on the commercially available perfluoroalkyl ether acid fluoride . Treating acid fluoride with allyl alcohol, 2-hydroxyethyl methacrylate, or N-allylmethylamine allows for the direct formation of corresponding vinyl-containing fluorinated monomers .Molecular Structure Analysis
The molecular formula of Allyl perfluoro-n-nonanoate is C12H5F17O2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The synthesis of Allyl perfluoro-n-nonanoate involves treating acid fluoride with allyl alcohol, which allows for the direct formation of the compound . High yields of the fluorinated epoxy monomers could be obtained from acid chloride with glycidol .Physical And Chemical Properties Analysis
The molecular weight of Allyl perfluoro-n-nonanoate is 504.15 g/mol . More detailed physical and chemical properties are not explicitly mentioned in the retrieved sources.Applications De Recherche Scientifique
Proton Exchange Membrane (PEM) Fuel Cells
Perfluorinated monomers like Allyl perfluoro-n-nonanoate have been synthesized and characterized for potential applications in Proton Exchange Membrane (PEM) fuel cells . These monomers bear acidic groups for proton transport, similar to Nafion®, a common material used in PEM fuel cells . The aim is to create new materials that can improve the efficiency and durability of these fuel cells .
Vacuum Polymerization Techniques
The volatility of these perfluorinated monomers makes them suitable for use in vacuum polymerization techniques . This is particularly useful in the production of various types of polymers and coatings .
Surface Coating Applications
Perfluorinated alkyl substances, including Allyl perfluoro-n-nonanoate, are known for their hydrophobic and lipophobic characteristics . This makes them ideal for creating water-repellent and oil-repellent surface coatings . These coatings can be applied to a variety of materials to enhance their resistance to water and oil .
Energy Conversion and Storage Devices
Fluorinated monomers, including Allyl perfluoro-n-nonanoate, can be used for the modification of energy conversion and storage devices . These modifications can potentially enhance the performance of these devices, playing a major role in the development of sustainable technologies .
Synthesis of Fluorinated Polymers
Allyl perfluoro-n-nonanoate can be used in the synthesis of various fluorinated polymers . These polymers have unique properties, such as low surface tension, which make them useful in a variety of applications .
Production of Fluorinated Epoxy Monomers
Allyl perfluoro-n-nonanoate can be used in the production of fluorinated epoxy monomers . These monomers can then be polymerized to form epoxy resins with unique properties, such as enhanced chemical resistance .
Safety and Hazards
While specific safety and hazards information for Allyl perfluoro-n-nonanoate is not available in the retrieved sources, it is generally recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
prop-2-enyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F17O2/c1-2-3-31-4(30)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCARDCAPXKDJAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F17O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336619 |
Source


|
| Record name | Prop-2-en-1-yl heptadecafluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl perfluoro-n-nonanoate | |
CAS RN |
117374-33-1 |
Source


|
| Record name | Prop-2-en-1-yl heptadecafluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

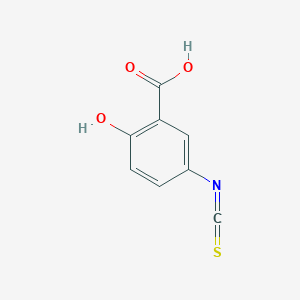
![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)
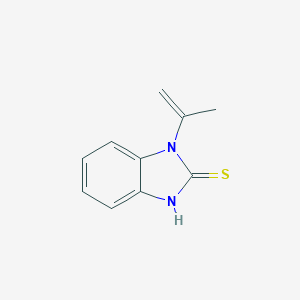
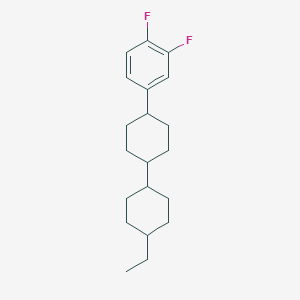
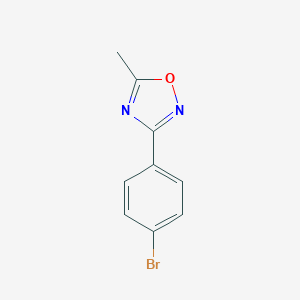
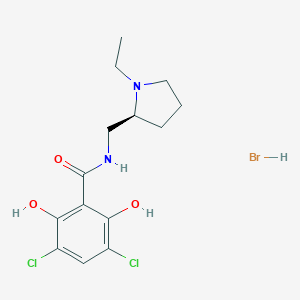
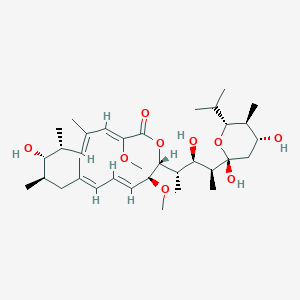
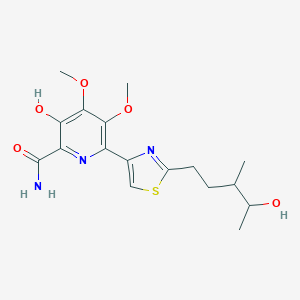
![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
